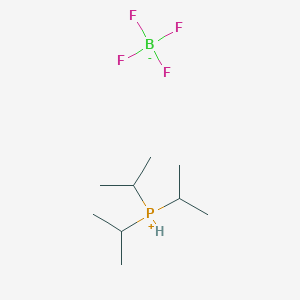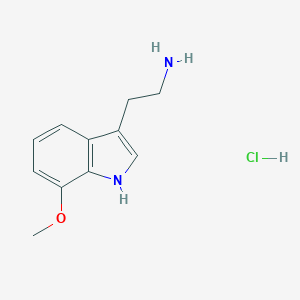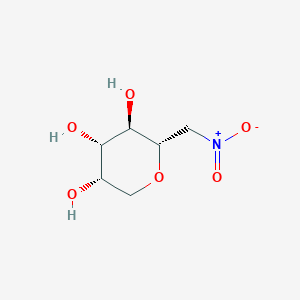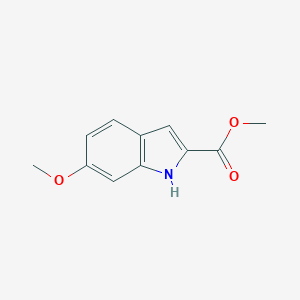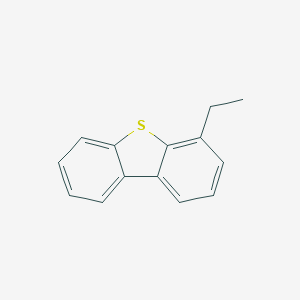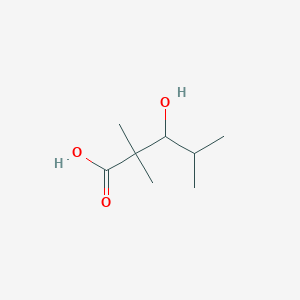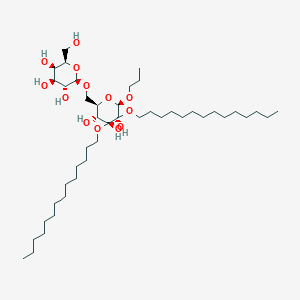![molecular formula C16H13BrF2N2O3S B047936 5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide CAS No. 5747-46-6](/img/structure/B47936.png)
5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves Schiff base formation, as demonstrated by the preparation of Schiff bases through the reaction of 5-bromo-3-methoxysalicylaldehyde with other reagents. These processes are characterized by their efficiency and specificity, suggesting that similar methods could be applicable for the synthesis of the target compound (Zhu & Qiu, 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques like X-ray crystallography, revealing complex configurations and intermolecular interactions. For example, Schiff bases display E configurations with respect to the C=N double bonds, and their crystal structures feature specific hydrogen bonds and interactions (Zhu & Qiu, 2011).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include halogenation and annulation processes. These reactions can lead to the formation of diverse structural motifs with varying chemical properties, highlighting the versatility and reactivity of these chemical frameworks (Martins, 2002).
Physical Properties Analysis
While specific data on the physical properties of 5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide is not readily available, related research on Schiff bases and their derivatives can provide insights into solubility, melting points, and crystalline structure, which are crucial for understanding substance behavior under various conditions.
Chemical Properties Analysis
The chemical properties of compounds in this class, such as reactivity, stability, and interaction with other molecules, can be inferred from studies on similar substances. For instance, the interaction of Schiff bases with metals and their potential catalytic activities suggest areas of application in catalysis and material science (Zhu & Qiu, 2011).
Scientific Research Applications
Antidiabetic and Antimetabolic Syndrome Potential
Antidiabetic Effect through PPARα/γ Dual Activation : A compound, SN158, structurally related to the query molecule, has been demonstrated to have antidiabetic potential through peroxisome proliferator-activated receptor (PPAR)-α/γ dual activation. It interacts with both PPARα and PPARγ, increasing their transcriptional activities and leading to enhanced adipogenic differentiation, fatty acid oxidation, and glucose uptake. It significantly lowered plasma levels of glucose, triglycerides, and free fatty acids in animal models, suggesting potential therapeutic use against type 2 diabetes and related metabolic disorders (Jung et al., 2017).
G Protein-Coupled Receptor (GPR35) Agonists for Pain and Metabolic Diseases
Potent GPR35 Agonists Based on a Coumarin Scaffold : Studies on N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives, with structural similarities to the query compound, have identified potent GPR35 agonists. These agonists are considered potential candidates for treating pain, inflammatory, and metabolic diseases. The study found specific derivatives with high agonistic potency against GPR35, suggesting their good drug-like properties and potential for further development (Wei et al., 2018).
Antipsychotic Agents
Antidopaminergic Properties for Psychiatric Disorders : Research on 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides has explored their potent inhibitory effects on dopaminergic receptors, suggesting applications as antipsychotic agents. These compounds have shown high potency in binding assays and in vivo models, indicating their suitability for investigating dopamine D-2 receptors in psychiatric disorders (Högberg et al., 1990).
Antioxidant Properties
Nitrogen-Containing Bromophenols from Marine Algae : The study of nitrogen-containing bromophenols from marine sources, which share some structural features with the query compound, has shown potent scavenging activity against radicals. These compounds display moderate activity against ABTS radicals and suggest potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
properties
CAS RN |
5747-46-6 |
|---|---|
Product Name |
5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide |
Molecular Formula |
C16H13BrF2N2O3S |
Molecular Weight |
431.3 g/mol |
IUPAC Name |
5-bromo-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2-methoxybenzamide |
InChI |
InChI=1S/C16H13BrF2N2O3S/c1-23-12-7-6-9(17)8-10(12)14(22)21-16(25)20-11-4-2-3-5-13(11)24-15(18)19/h2-8,15H,1H3,(H2,20,21,22,25) |
InChI Key |
XYAVSFJGFIUADD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F |
synonyms |
11-(4-Morpholinyl)-dibenzo[b,f][1,4]thiazepine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



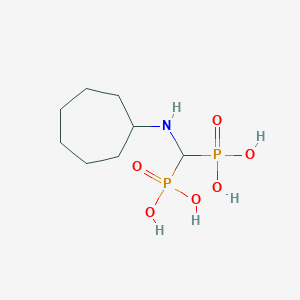
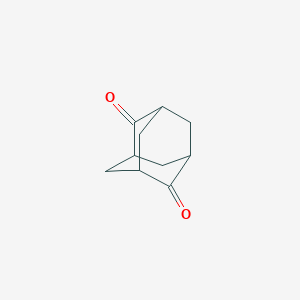
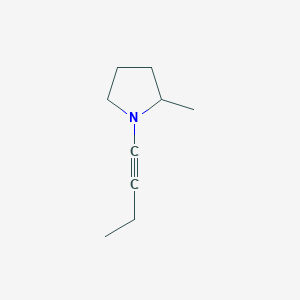

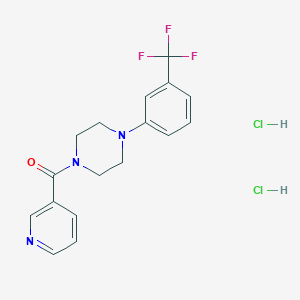
![[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B47868.png)
![4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole](/img/structure/B47869.png)
